[(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexyl] dihydrogen phosphate
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Overview
Description
[(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexyl] dihydrogen phosphate is a complex organic compound with significant importance in various biochemical and industrial processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexyl] dihydrogen phosphate typically involves the phosphorylation of a hexose sugar. The process begins with the selective protection of hydroxyl groups, followed by phosphorylation using reagents such as phosphorus oxychloride or phosphoric acid derivatives. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve enzymatic methods where specific enzymes catalyze the phosphorylation of glucose derivatives. This method is advantageous due to its specificity and efficiency, reducing the need for extensive purification steps .
Chemical Reactions Analysis
Types of Reactions
[(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexyl] dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding lactones or acids.
Reduction: Reduction reactions can convert it into simpler sugar phosphates.
Substitution: The hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions include lactones, acids, and substituted sugar phosphates, which have various applications in biochemical pathways and industrial processes .
Scientific Research Applications
[(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexyl] dihydrogen phosphate has numerous applications in scientific research:
Chemistry: Used as a reagent in synthetic organic chemistry for the preparation of complex molecules.
Biology: Plays a role in metabolic pathways, particularly in the pentose phosphate pathway.
Medicine: Investigated for its potential in drug development and as a biomarker for certain diseases.
Industry: Utilized in the production of various biochemical products and as an intermediate in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of [(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexyl] dihydrogen phosphate involves its role as an intermediate in metabolic pathways. It acts by participating in enzymatic reactions that convert it into other essential biomolecules. The molecular targets include enzymes such as glucose-6-phosphate dehydrogenase and 6-phosphogluconolactonase, which are involved in the pentose phosphate pathway .
Comparison with Similar Compounds
Similar Compounds
Glucose-6-phosphate: Similar in structure but lacks the phosphonooxy group.
Fructose-6-phosphate: Another hexose phosphate involved in glycolysis.
Ribose-5-phosphate: A pentose phosphate involved in nucleotide synthesis
Uniqueness
Its structural complexity and functional versatility make it a valuable compound for scientific studies .
Properties
Molecular Formula |
C6H16O12P2 |
---|---|
Molecular Weight |
342.13 g/mol |
IUPAC Name |
[(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexyl] dihydrogen phosphate |
InChI |
InChI=1S/C6H16O12P2/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16/h3-10H,1-2H2,(H2,11,12,13)(H2,14,15,16)/t3-,4-,5+,6+/m1/s1 |
InChI Key |
WOYYTQHMNDWRCW-ZXXMMSQZSA-N |
Isomeric SMILES |
C([C@H]([C@@H]([C@H]([C@@H](COP(=O)(O)O)O)O)O)O)OP(=O)(O)O |
Canonical SMILES |
C(C(C(C(C(COP(=O)(O)O)O)O)O)O)OP(=O)(O)O |
Origin of Product |
United States |
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